Mass Shift (+5 Da) vs. Unlabeled CMPF: Isotopic Envelope Separation for LC-MS/MS Quantification
CMPF-d5 exhibits a molecular weight of 245.28 Da, a +5.03 Da mass shift relative to unlabeled CMPF (240.25 Da) . This 5 Da difference exceeds the natural isotopic envelope of endogenous CMPF (M+1, M+2, M+3) and ensures complete chromatographic and mass spectrometric separation of the internal standard signal from the endogenous analyte signal . In contrast, CMPF-d3 provides only a +3 Da shift, which can overlap with the M+3 natural isotopic contribution of CMPF, introducing positive bias in high‑concentration uremic samples .
| Evidence Dimension | Molecular weight and mass shift from unlabeled CMPF |
|---|---|
| Target Compound Data | MW: 245.28 Da; mass shift: +5.03 Da |
| Comparator Or Baseline | CMPF: MW 240.25 Da; CMPF-d3: MW 243.27 Da, mass shift +3.02 Da |
| Quantified Difference | CMPF-d5: +5.03 Da shift; CMPF-d3: +3.02 Da shift; difference: 2.01 Da greater separation for d5 |
| Conditions | Calculated from molecular formulas C12H11D5O5 vs C12H16O5 vs C12H13D3O5 |
Why This Matters
The +5 Da shift eliminates isotopic cross‑contribution from the endogenous analyte's M+3 peak, which is critical for accurate quantification of CMPF in uremic patient serum where concentrations exceed 0.2 mM.
